An In-Depth Technical Guide to 4-Amino-3,3-dimethylbutyltrimethoxysilane: Properties, Synthesis, and Advanced Applications
An In-Depth Technical Guide to 4-Amino-3,3-dimethylbutyltrimethoxysilane: Properties, Synthesis, and Advanced Applications
CAS Number: 157923-74-5
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Amino-3,3-dimethylbutyltrimethoxysilane, a versatile organosilane with significant potential in materials science, nanotechnology, and biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and practical applications, with a focus on its role as a surface modifying and coupling agent.
Introduction: A Molecular Bridge for Advanced Materials
4-Amino-3,3-dimethylbutyltrimethoxysilane is a bifunctional organosilane characterized by a primary amine group and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a molecular bridge, forming stable covalent bonds with both inorganic substrates (such as glass, silica, and metal oxides) and organic polymers. The bulky 3,3-dimethylbutyl spacer provides steric hindrance that can influence the packing and reactivity of the silane on a surface. Its primary utility lies in its capacity to function as a coupling agent, enhancing adhesion, dispersion, and overall performance of composite materials, coatings, and adhesives.[1][2][3] In recent years, its application has expanded into the realm of biomedicine, particularly in the surface functionalization of nanoparticles for drug delivery and diagnostics.[1][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Amino-3,3-dimethylbutyltrimethoxysilane is essential for its effective application.
| Property | Value | Source |
| CAS Number | 157923-74-5 | [6] |
| Molecular Formula | C₉H₂₃NO₃Si | [6] |
| Molecular Weight | 221.37 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 222 °C | [2] |
| Density | 0.939 g/cm³ | [7] |
| Refractive Index | 1.4302 | [8] |
| Flash Point | 88 °C | [8] |
Synthesis of 4-Amino-3,3-dimethylbutyltrimethoxysilane
The synthesis of 4-Amino-3,3-dimethylbutyltrimethoxysilane is typically achieved through the hydrosilylation of an appropriate amino-alkene with a hydridosilane, such as trimethoxysilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the alkene, catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Speier's or Karstedt's catalyst.[9][10][11]
Plausible Synthetic Pathway: Hydrosilylation
A likely precursor for the synthesis is N-allyl-2,2-dimethylpropan-1-amine. The reaction proceeds as follows:
Caption: Plausible synthetic route to 4-Amino-3,3-dimethylbutyltrimethoxysilane via hydrosilylation.
General Experimental Protocol for Hydrosilylation
This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, as both the catalyst and the hydridosilane can be sensitive to moisture and oxygen.
-
Reactant Charging: A reaction vessel is charged with N-allyl-2,2-dimethylpropan-1-amine and a suitable solvent (e.g., anhydrous toluene).
-
Catalyst Addition: A catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst) is added to the reaction mixture.
-
Hydrosilane Addition: Trimethoxysilane is added dropwise to the mixture at a controlled temperature to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the Si-H peak) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the catalyst may be removed by filtration through a solid adsorbent. The solvent is then removed under reduced pressure, and the product is purified by vacuum distillation.
Mechanism of Action: The Silane Coupling Effect
The efficacy of 4-Amino-3,3-dimethylbutyltrimethoxysilane as a coupling agent stems from the dual reactivity of its functional groups.
-
Hydrolysis: In the presence of water, the methoxy groups on the silicon atom hydrolyze to form reactive silanol groups (Si-OH). This step is often catalyzed by acid or base.
-
Condensation: The silanol groups can then condense with other silanol groups to form stable siloxane bonds (Si-O-Si), either creating a polysiloxane network or reacting with hydroxyl groups on the surface of inorganic substrates.
-
Interfacial Bonding: The primary amine group at the other end of the molecule is available to react or interact with organic polymers, forming a durable covalent or ionic bond at the organic-inorganic interface.
Caption: General mechanism of action for aminosilane coupling agents.
Advanced Application: Surface Functionalization of Nanoparticles for Drug Delivery
A significant application of 4-Amino-3,3-dimethylbutyltrimethoxysilane is in the surface modification of nanoparticles for biomedical purposes, such as targeted drug delivery. The amine-functionalized surface can be used to attach therapeutic agents, targeting ligands, or imaging agents.
Experimental Workflow: Functionalization of Mesoporous Silica Nanoparticles (MSNs) for Doxorubicin Delivery
This protocol outlines the surface modification of MSNs with 4-Amino-3,3-dimethylbutyltrimethoxysilane and subsequent loading with the anticancer drug doxorubicin.[1][2][4][12]
Caption: Workflow for the preparation of doxorubicin-loaded, aminosilane-functionalized MSNs.
Detailed Protocol
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Dispersion of MSNs: Disperse dried MSNs in an anhydrous solvent such as toluene via sonication to achieve a homogeneous suspension.
-
Silanization: Add 4-Amino-3,3-dimethylbutyltrimethoxysilane to the MSN suspension. The amount of silane can be varied to control the grafting density. Reflux the mixture under a nitrogen atmosphere with continuous stirring for 12-24 hours.
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Washing and Drying: After the reaction, cool the mixture to room temperature. Collect the functionalized MSNs by centrifugation and wash them thoroughly with toluene and ethanol to remove any unreacted silane. Dry the amine-functionalized MSNs under vacuum.
-
Doxorubicin Loading: Disperse the amine-functionalized MSNs in a solution of doxorubicin in a suitable buffer (e.g., phosphate-buffered saline, PBS). Stir the suspension for 24 hours at room temperature, protected from light. The loading is often facilitated by electrostatic interactions between the protonated amine groups on the MSNs and the doxorubicin molecules.
-
Final Washing: Centrifuge the suspension to collect the doxorubicin-loaded MSNs and wash with buffer to remove any unbound drug.
Characterization of Functionalized Surfaces
Confirming the successful surface modification is critical. Several analytical techniques are employed for this purpose:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique to determine the elemental composition of the surface. The presence of nitrogen (from the amine group) and silicon peaks in the XPS spectrum of the modified substrate confirms the presence of the aminosilane.[3][8][13][14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the chemical bonds present on the surface. Characteristic peaks for Si-O-Si, C-H, and N-H bonds can be observed after functionalization.[13][14]
-
Zeta Potential Measurement: The surface charge of the nanoparticles will change upon functionalization. Bare silica nanoparticles typically have a negative zeta potential at neutral pH, which will shift to a positive value after modification with an aminosilane.
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material (the silane) grafted onto the inorganic substrate by measuring the weight loss upon heating.
Safety and Handling
4-Amino-3,3-dimethylbutyltrimethoxysilane is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.
Conclusion
4-Amino-3,3-dimethylbutyltrimethoxysilane is a valuable chemical tool for researchers and scientists in various fields. Its ability to form robust links between different material types makes it an excellent choice for enhancing the performance of composites, coatings, and adhesives. Furthermore, its growing application in the surface modification of nanoparticles for biomedical applications, including drug delivery, highlights its potential to contribute to the development of advanced therapeutic and diagnostic platforms. A thorough understanding of its properties, synthesis, and reaction mechanisms is key to unlocking its full potential in innovative research and development.
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